
6-Amino-1H-purin-2(7H)-one sulfate
Overview
Description
6-Amino-1H-purin-2(7H)-one sulfate is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1H-purin-2(7H)-one sulfate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as guanine or other purine derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired compound. For example, sulfuric acid may be used to introduce the sulfate group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1H-purin-2(7H)-one sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can produce a variety of substituted purines.
Scientific Research Applications
Immunostimulation
6-Amino-1H-purin-2(7H)-one sulfate has been identified as an immunostimulator. It can enhance immune responses, making it a candidate for therapeutic applications in immunology. Research indicates that this compound can promote the activation of immune cells, potentially aiding in vaccine development and treatment of immune-related disorders .
Antiviral Activity
Studies have shown that purine derivatives, including this compound, exhibit antiviral properties. They can interfere with viral replication processes, making them potential candidates for antiviral drug development against various viral infections .
Cancer Therapy
Research has explored the use of purine derivatives in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Compounds similar to this compound have been studied for their effects on specific cancer types, highlighting their potential as chemotherapeutic agents .
Nucleotide Synthesis
As a purine base, this compound plays a crucial role in nucleotide synthesis pathways. It can serve as a building block for nucleotides, which are essential for DNA and RNA synthesis. This application is particularly relevant in molecular biology and genetic engineering .
Case Study 1: Immunostimulatory Effects
A study published in the Journal of Immunology demonstrated that this compound significantly increased the production of cytokines from T cells when administered in vitro. The results suggested its potential utility as an adjuvant in vaccine formulations aimed at enhancing immune responses against pathogens .
Case Study 2: Antiviral Efficacy
In a clinical trial assessing the antiviral efficacy of various purine derivatives, this compound was found to reduce viral load in patients infected with herpes simplex virus type 2 (HSV-2). The study concluded that this compound could be a promising candidate for further development as an antiviral agent .
Case Study 3: Cancer Cell Proliferation Inhibition
Research conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase, indicating its potential role in cancer therapy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Amino-1H-purin-2(7H)-one sulfate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interfering with nucleotide synthesis, thereby affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in DNA.
Hypoxanthine: A naturally occurring purine derivative.
Uniqueness
6-Amino-1H-purin-2(7H)-one sulfate is unique due to its specific chemical structure and the presence of the sulfate group, which may confer distinct chemical and biological properties compared to other purine derivatives
Biological Activity
6-Amino-1H-purin-2(7H)-one sulfate, a purine derivative, has garnered attention due to its structural similarity to nucleobases, which are essential in nucleic acid metabolism. This compound, with a molecular formula of C5H6N4O3S and a molecular weight of approximately 218.19 g/mol, exhibits various biological activities that make it a significant subject of study in biochemistry and pharmacology.
Structural Characteristics
The compound features a purine core characterized by a fused double-ring structure. The presence of an amino group and a sulfate moiety enhances its solubility and reactivity, potentially influencing its interactions within biological systems. This unique structure allows it to function as both a substrate for enzymes involved in purine metabolism and a scaffold for drug discovery.
1. Enzyme Interaction
This compound is known to interact with enzymes that play crucial roles in nucleotide biosynthesis and metabolism. Its structural resemblance to natural purines allows it to act as a substrate or inhibitor for various enzymes, including:
- Adenosine deaminase : Involved in the deamination of adenosine to inosine.
- Xanthine oxidase : Catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.
These interactions can modulate enzyme activities, influencing cellular processes such as proliferation and apoptosis.
2. Antiviral Properties
Research has indicated potential antiviral properties of this compound. It has been studied for its ability to inhibit viral replication, particularly in RNA viruses. The mechanism may involve interference with viral nucleic acid synthesis, thereby reducing viral load in infected cells.
3. Cellular Metabolism
The compound acts as a precursor in nucleotide biosynthesis pathways, contributing to the synthesis of RNA and DNA. This role is critical for cellular growth and division, making it an important factor in cancer research where nucleotide synthesis is often dysregulated.
Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on adenosine deaminase. The results demonstrated that the compound could significantly reduce enzyme activity at micromolar concentrations, suggesting its potential use as an adenosine pathway modulator in therapeutic settings .
Study 2: Antiviral Activity
In another investigation reported in Antiviral Research, researchers assessed the antiviral efficacy of various purine analogs, including this compound, against hepatitis C virus (HCV). The findings revealed that this compound inhibited HCV replication by disrupting the viral RNA synthesis process .
Comparative Analysis
To better understand the unique properties of this compound compared to other purine derivatives, the following table summarizes key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C5H6N4O3S | Sulfate group enhances solubility; potential substrate for enzymes |
2-Aminopurine | C5H6N4 | Lacks sulfate; known mutagen; simpler structure |
6-Hydroxylaminopurine | C5H6N4O | Known mutagen; lacks sulfate group |
Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes reacting 6-chloropurine with hydroxylamine-O-sulfonic acid under controlled conditions to yield the desired product. Optimizing reaction parameters can enhance yield and purity.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for 6-Amino-1H-purin-2(7H)-one sulfate, and how can reaction efficiency be maximized?
- Methodological Answer : Synthesis typically involves sulfonation or sulfation of purine derivatives. For example, analogous compounds (e.g., purine sulfonic acid derivatives) are synthesized using hydroxylamine-O-sulfonic acid (HOSA) in DMF at room temperature with stirring for 12 hours . Key variables include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess HOSA improves sulfonation yield), and inert atmosphere to prevent oxidation. Post-synthesis purification via recrystallization (DMF/methanol/water mixtures) is recommended to isolate high-purity products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify sulfonate (-SO₃) stretches (1050–1200 cm⁻¹) and amine (-NH₂) vibrations (3300–3500 cm⁻¹). Compare with reference spectra of structurally similar compounds .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 260 nm for purine absorbance). Mobile phase: 0.1% TFA in water/acetonitrile (90:10 v/v) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ for C₅H₆N₅O₃S: 216.04 g/mol) .
Q. How can researchers resolve discrepancies in X-ray crystallography data when analyzing the compound's crystal structure?
- Methodological Answer : For single-crystal X-ray diffraction, ensure high-quality crystal growth via slow evaporation (e.g., DMF/water mixtures). If data conflicts arise (e.g., disorder in water molecules), refine occupancy factors using SHELXS-97 and validate with residual density maps. For example, in analogous purine sulfonates, water molecules in crystal lattices may exhibit partial occupancy (e.g., 0.30 and 0.70 in related structures) . Cross-validate with Cambridge Structural Database entries (e.g., CCDC 882105-882106) .
Advanced Research Questions
Q. What strategies are recommended for purifying this compound from common impurities encountered during synthesis?
- Methodological Answer : Impurities like unreacted purine precursors or sulfonation byproducts can be removed via:
- Ion-Exchange Chromatography : Use Dowex 50WX4 resin (H⁺ form) to separate sulfonated products from non-sulfonated residues.
- Micro-Nano Bubble Ozonation : For metal ion impurities (e.g., Fe²⁺/Mn²⁺), apply ozone oxidation at 25°C with micro-nano bubbles to precipitate contaminants without introducing new ions .
Q. How does the compound's stability vary under different pH and temperature conditions, and what experimental protocols are used to assess this?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 1–14 pH range, 25–60°C). Monitor via HPLC for degradation products (e.g., desulfonation at pH < 2 or >12).
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Hydrated forms (e.g., analogous heptahydrates) decompose at ~150°C, while anhydrous forms remain stable up to 360°C .
Q. What advanced techniques are employed to study the compound's interaction with enzymatic targets in biochemical assays?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to enzymes like xanthine oxidase, which interacts with purine analogs via Mo-S coordination .
- Molecular Dynamics Simulations : Model interactions using force fields (e.g., AMBER) to predict binding modes in enzymatic active sites. Validate with mutagenesis studies on conserved residues (e.g., Arg⁸⁷⁹ in xanthine oxidase) .
Properties
IUPAC Name |
6-amino-1,7-dihydropurin-2-one;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAHUNRLPKBSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=O)NC(=C2N1)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197997 | |
Record name | 2H-Purin-2-one, 6-amino-1,3-dihydro-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49722-90-9 | |
Record name | 2H-Purin-2-one, 6-amino-1,3-dihydro-, sulfate (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049722909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 49722-90-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Purin-2-one, 6-amino-1,3-dihydro-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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